3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-9-13(25-10(2)17-9)15(22)20-6-3-11(4-7-20)21-16(23)14-12(18-19-21)5-8-24-14/h5,8,11H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIFIASQSFJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole and triazine derivatives, which are known for their diverse biological properties, including anticancer and antimicrobial activities.
The molecular formula of this compound is , with a molecular weight of approximately 372.45 g/mol. The structural components suggest potential interactions with various biological targets, particularly proteins involved in cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 372.45 g/mol |
| CAS Number | 2034415-07-9 |
| InChI Key | BXXSCTWEJWVSLZ-UHFFFAOYSA-N |
Target Interaction
The primary target for this compound is cereblon , a protein that plays a crucial role in the ubiquitin-proteasome system. This interaction suggests that the compound may influence protein degradation pathways, leading to alterations in cellular functions such as signal transduction and gene expression.
Mode of Action
The compound forms a complex with cereblon through its amine group, facilitating rapid conjugation with carboxyl linkers. This characteristic allows it to act as a building block for developing protein degrader libraries, which can be utilized in targeted therapeutic strategies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same class. For instance:
- Compound E was shown to exhibit cytotoxicity against various cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells respectively .
This suggests that this compound may also possess similar anticancer properties.
Antimicrobial Activity
Compounds related to this structure have demonstrated significant antimicrobial effects. For example:
- A series of triazole derivatives showed promising activity against multiple Candida species with MIC values as low as 6.25 μg/mL .
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating the cytotoxic effects of various thiazole derivatives on human cancer cell lines:
- The compound exhibited notable activity against the MCF-7 breast cancer cell line with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Protein Degradation Pathways
Research into cereblon-targeting compounds has revealed their potential in modulating protein levels within cancer cells:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole and triazine compounds often exhibit significant antimicrobial activity. For instance, compounds similar in structure have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the thiazole moiety is believed to enhance the compound's interaction with bacterial targets .
Anticancer Applications
Studies have highlighted the potential of triazine derivatives in cancer therapy. Compounds featuring the triazine ring have been reported to inhibit specific cancer cell lines by disrupting cellular processes such as proliferation and apoptosis. For example, certain derivatives demonstrated cytotoxic effects against colon cancer cells (HT29), suggesting that modifications to the thiazole-triazine structure can yield potent anticancer agents .
Drug Design
The unique structural features of 3-(1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one make it a candidate for further exploration in drug design. Its ability to interact with biological targets like cereblon , a protein involved in protein degradation pathways, positions it as a potential therapeutic agent in treating diseases related to dysregulated protein homeostasis .
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Antibacterial Activity : A study synthesized various thiazolo-triazine derivatives and evaluated their antibacterial properties against Mycobacterium smegmatis, revealing promising results with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like Ciprofloxacin .
- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of synthesized compounds on cancer cell lines using assays such as the NCI-60 sulforhodamine B assay. Results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer types, highlighting their therapeutic potential .
Chemical Reactions Analysis
Thieno-Triazin Core
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Nucleophilic Aromatic Substitution : The electron-deficient triazine ring undergoes substitution at C-6 or C-7 positions. Chlorine or bromine substituents (if present) can be replaced with amines or alkoxides under basic conditions .
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Hydrolysis : Under acidic or basic conditions, the lactam group in the triazinone ring may hydrolyze to form carboxylic acid derivatives .
Piperidine-Thiazole Moiety
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Amide Bond Stability : The amide bond between piperidine and thiazole resists hydrolysis under physiological conditions but may cleave under strong acidic/basic environments .
-
Thiazole Reactivity :
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable functionalization of halogenated derivatives:
Functionalization of the Piperidine Ring
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Alkylation/Acylation : The secondary amine in piperidine reacts with alkyl halides or acyl chlorides to form N-alkylated or acylated derivatives .
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Oxidation : Tertiary alcohols or ketones can be generated via oxidation of the piperidine ring .
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with biological targets (e.g., kinases) involve:
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Hydrogen Bonding : Triazinone and thiazole nitrogens act as H-bond acceptors .
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Hydrophobic Interactions : Methyl groups on the thiazole enhance binding to hydrophobic pockets .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C without melting.
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Photodegradation : UV exposure leads to cleavage of the thieno-triazin core, forming fragmented byproducts.
Comparison with Similar Compounds
Thieno[3,2-d]Pyrimidin-4(3H)-One Derivatives
Compounds such as 3-(3-chlorophenyl)-7-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one () replace the triazinone core with a pyrimidinone. While both cores are planar and aromatic, the triazinone provides an additional nitrogen atom, which may alter electron distribution and hydrogen-bonding capabilities. This difference can influence binding to enzymes like kinases or topoisomerases, where nitrogen-rich scaffolds often exhibit enhanced interactions .
Thieno[3,2-d]-1,2,3-Triazin-4(3H)-One Derivatives
4-Chloro-6-phenylaminothieno[3,2-d]-1,2,3-triazin-7-carbonitrile (compound 11, ) shares the triazinone core but substitutes the 3-position with a phenylamino group and the 7-position with a cyano group. The absence of the piperidine-thiazole substituent in compound 11 likely reduces its conformational flexibility and target selectivity compared to the target compound. However, the electron-withdrawing cyano group may improve stability under physiological conditions .
Substituent Effects on Pharmacological Activity
Anticancer Activity
In , 5-(4-chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl}-thiophene-2-carboxylic acid (19b) demonstrated superior anticancer activity to doxorubicin. This compound features a chlorophenyl group and a fused triazolo-pyrimidine system, highlighting the importance of electron-deficient aromatic substituents in enhancing cytotoxicity. In contrast, the target compound’s 2,4-dimethylthiazole group may confer distinct selectivity profiles due to its sulfur atom and methyl substituents, which could modulate interactions with hydrophobic enzyme pockets .
Antibacterial Activity
Ethyl 5-(4-chlorophenyl)-3-[N-(2,6-dimethoxypyrimidin-4-yl)-4-(carbamothioyl)aminobenzenesulfonamide]thiophene-2-carboxylate (4b) () showed potent antibacterial activity. The sulfonamide and pyrimidine groups in 4b likely contribute to its efficacy by mimicking bacterial folate precursors. The target compound lacks these groups but incorporates a thiazole-carbonyl-piperidine chain, which may instead disrupt bacterial membrane integrity or inhibit efflux pumps .
Tabulated Comparison of Key Compounds
Preparation Methods
Diazotization of 2-Amino-3-Carboxamido Thiophenes
A precursor, 2-amino-3-(N-substituted carboxamido)-4,5-substituted thiophene (e.g., CP-3a ), undergoes diazotization in glacial acetic acid and hydrochloric acid (HCl) with sodium nitrite (NaNO₂) at temperatures below 5°C. This generates the triazinone ring through intramolecular cyclization:
- Dissolve 2-amino-3-carboxamido thiophene (0.01 mol) in glacial acetic acid (30 mL).
- Cool to 0–5°C, add concentrated HCl (20 mL), and slowly introduce NaNO₂ (0.03 mol) in water (25 mL).
- Stir for 1–2 hours, maintaining sub-5°C conditions.
- Filter the precipitated product and purify via methanol wash.
- Yield: 65–78% (dependent on substituents).
- Characterization: ¹H NMR (DMSO-d₆) δ 8.21 (s, 1H, triazine-H), 7.45–7.12 (m, thiophene-H).
Preparation of the Piperidine-Thiazole Substituent
The 1-(2,4-dimethylthiazole-5-carbonyl)piperidin-4-yl moiety is constructed through sequential acylation and functionalization.
Synthesis of 2,4-Dimethylthiazole-5-Carbonyl Chloride
2,4-Dimethylthiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride:
Reaction Conditions :
- Reflux in SOCl₂ (5 equiv) for 4 hours.
- Remove excess SOCl₂ under vacuum.
Coupling to Piperidin-4-ylmethanol
The acyl chloride reacts with piperidin-4-ylmethanol in dichloromethane (DCM) using triethylamine (TEA) as a base:
Procedure :
- Add piperidin-4-ylmethanol (1.0 equiv) and TEA (2.5 equiv) to DCM.
- Dropwise add 2,4-dimethylthiazole-5-carbonyl chloride (1.1 equiv) at 0°C.
- Stir at room temperature for 12 hours.
- Extract with water, dry over Na₂SO₄, and concentrate.
Key Data :
- Yield: 82–89%.
- ¹³C NMR (CDCl₃): δ 170.2 (C=O), 158.1 (thiazole-C), 55.3 (piperidine-CH₂).
Coupling of Thieno-Triazinone and Piperidine-Thiazole Moieties
The final step involves linking the triazinone core to the piperidine-thiazole group via nucleophilic substitution or Mitsunobu reaction.
Nucleophilic Substitution
The thieno-triazinone’s C3 position is functionalized with a leaving group (e.g., bromide), enabling displacement by the piperidine-thiazole’s primary alcohol:
Procedure :
- Treat triazinone (1.0 equiv) with PBr₃ (1.2 equiv) in dry THF.
- Add piperidine-thiazole alcohol (1.5 equiv) and NaH (1.5 equiv).
- Reflux for 8 hours.
- Purify via column chromatography (hexane:ethyl acetate, 3:1).
Key Data :
- Yield: 60–68%.
- MS (ESI): m/z 454.2 [M+H]⁺.
Mitsunobu Reaction
Alternatively, employ diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the alcohol and triazinone:
Conditions :
- DEAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 0°C to room temperature.
Advantages : Higher regioselectivity (yield: 72–76%).
Optimization and Challenges
Reaction Temperature and Solvent Effects
Protecting Group Strategies
- Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen prevents undesired side reactions during acylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
